(R)-Pentanoic Acid Tianeptine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine involves multiple steps, starting from the formation of the tricyclic core structure. The process typically includes:
Cyclization reactions: to form the tricyclic core.
Functional group modifications: to introduce the pentanoic acid side chain.
Industrial Production Methods: Industrial production of Tianeptine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent-casting: where the polymer and drug are dissolved in a solvent (often ethanol or water) and a film is cast by solvent evaporation.
Hot melt extrusion: for forming the final product.
Types of Reactions:
Oxidation: Tianeptine undergoes beta-oxidation of its heptanoic side chain.
Reduction: Reduction reactions can modify the tricyclic core structure.
Substitution: Substitution reactions are used to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Catalysts: for facilitating substitution reactions.
Major Products:
Beta-oxidation: leads to the formation of metabolites with modified side chains.
Reduction and substitution: reactions result in derivatives with altered pharmacological properties.
Chemistry:
- Used as a model compound for studying tricyclic antidepressants.
- Investigated for its unique chemical properties and reactions.
Biology:
Medicine:
- Primarily used to treat major depressive disorder and anxiety .
- Investigated for potential use in treating irritable bowel syndrome and fibromyalgia .
Industry:
Mechanism of Action
Tianeptine exerts its effects through multiple mechanisms:
Glutamate Receptor Modulation: It modulates the activity of AMPA and NMDA receptors, affecting neural plasticity.
Opioid Receptor Agonism: Acts as a full agonist at mu-type opioid receptors, contributing to its antidepressant effects.
Serotonin Uptake: Stimulates the uptake of serotonin in brain tissue.
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.
Imipramine: Similar structure but primarily affects serotonin and norepinephrine reuptake.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Uniqueness:
Properties
Molecular Formula |
C19H21ClN2O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1 |
InChI Key |
BYPYVXCZPZLHBO-LJQANCHMSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
Origin of Product |
United States |
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